Significantly Lower Incidence of Dry Cough vs. Enalapril and Other ACE Inhibitors
In a head-to-head comparative crossover study of 119 hypertensive patients, the incidence of ACE inhibitor-induced dry cough was 44% during imidapril treatment compared to 66% during enalapril treatment (p = 0.0014), representing a 33% relative reduction in cough incidence [1]. A network meta-analysis of 15 randomized controlled trials (n=2545) confirmed this differentiation, showing imidapril had a significantly lower risk of dry cough compared to enalapril (OR = 2.74, 95% CI: 1.68-4.47), cilazapril (OR = 2.55, 95% CI: 1.38-4.74), captopril (OR = 2.68, 95% CI: 1.74-4.15), and benazepril (OR = 3.14, 95% CI: 2.07-4.75) [2]. The antihypertensive efficacy between imidapril and enalapril was not different in the cough study.
| Evidence Dimension | Incidence of dry cough |
|---|---|
| Target Compound Data | Imidapril: 44% (cough incidence) |
| Comparator Or Baseline | Enalapril: 66% (cough incidence) |
| Quantified Difference | 33% relative reduction; p = 0.0014 |
| Conditions | Crossover study in 119 patients with hypertension or left ventricular dysfunction; 4-week treatment periods. |
Why This Matters
A significantly lower cough incidence directly improves patient adherence and quality of life, making imidapril a preferred choice for long-term hypertension management where cough is a known intolerance issue.
- [1] Pinto B, et al. Comparison of the incidence of imidapril and enalapril induced cough. J Assoc Physicians India. 1999;47(11):1066-1069. PMID: 20364557. View Source
- [2] Network meta-analysis of dry cough adverse events with ACE inhibitors for hypertension. Zhongguo Zhong Xi Yi Jie He Xin Xue Guan Bing Za Zhi. 2024;5:003. (Article in Chinese). View Source
